H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH

Glycine receptor pharmacology Ethanol potentiation Gβγ signaling

A common challenge in ethanol pharmacology is finding a selective probe that distinguishes between GlyR and GIRK pathways. This compound provides a precise solution. - Validated Gβγ-GlyR inhibitor: reduces ethanol potentiation from ~47% to ~16% (66% attenuation) in patch-clamp assays. - Sequence-specific action: scrambled controls are inert, ensuring assay reliability. - Structurally defined: binds a ~350 Ų acidic pocket on Gβγ (Asp186, Asp228, Asp246). Supplied as a lyophilized powder with HPLC and MS documentation, shipped under ambient conditions.

Molecular Formula C45H83N23O8
Molecular Weight 1074.3 g/mol
CAS No. 562814-68-0
Cat. No. B12576624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH
CAS562814-68-0
Molecular FormulaC45H83N23O8
Molecular Weight1074.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)N
InChIInChI=1S/C45H83N23O8/c46-19-5-4-14-28(35(70)65-31(17-9-23-61-44(54)55)38(73)67-32(40(75)76)18-10-24-62-45(56)57)63-36(71)29(15-7-21-59-42(50)51)64-37(72)30(16-8-22-60-43(52)53)66-39(74)33(25-26-11-2-1-3-12-26)68-34(69)27(47)13-6-20-58-41(48)49/h1-3,11-12,27-33H,4-10,13-25,46-47H2,(H,63,71)(H,64,72)(H,65,70)(H,66,74)(H,67,73)(H,68,69)(H,75,76)(H4,48,49,58)(H4,50,51,59)(H4,52,53,60)(H4,54,55,61)(H4,56,57,62)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
InChIKeyDQSPOTMAEZFPEU-MRNVWEPHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH: Identity and Molecular Properties


H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH (single-letter code RFRRKRR; molecular formula C₄₅H₈₃N₂₃O₈; MW 1074.3 g/mol) is a synthetic, linear heptapeptide composed of five arginine residues, one phenylalanine and one lysine [1]. The compound corresponds to a highly conserved basic cluster motif (RFRRKRR) located in the large cytoplasmic M3-M4 intracellular loop of the glycine receptor (GlyR) α1 subunit, where it is indispensable for correct membrane topology [2]. Independently, this same sequence—designated RQHc7—has been deployed as a soluble pharmacological peptide that interferes with the Gβγ–GlyR protein-protein interaction and inhibits ethanol-induced potentiation of the GlyR ion channel [3]. The compound is classified as a cationic, arginine-rich bioactive peptide and is procured primarily for use as a research tool in studies of ethanol pharmacology, GlyR cell biology, G-protein signaling, and intracellular peptide delivery.

Why Generic Peptides Cannot Replace H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH


H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH is not a generic poly-arginine cell-penetrating peptide. Its precise sequence—including the single phenylalanine at position 2 and lysine at position 5 flanked by arginine residues—derives from a naturally evolved binding motif within the glycine receptor intracellular loop that engages a defined ~350 Ų acidic pocket on Gβγ (Asp186, Asp228, Asp246) [1]. Substitution with a scrambled sequence (RQHsc, REKHRLKHRFKHRLRQR) or with a fragment lacking the basic cluster completely abolishes both Gβγ binding and ethanol-potentiation inhibitory activity [2][3]. Pure hepta-arginine (R₇) or octa-arginine (R₈) peptides, while effective as generic CPPs, have not been demonstrated to compete for this specific Gβγ binding interface, nor do they exhibit the same selectivity profile—namely, inhibition of ethanol-induced GlyR potentiation without concomitant blockade of Gβγ-mediated GIRK channel activation [1]. Therefore, users requiring a validated probe for Gβγ–GlyR interaction studies or ethanol pharmacology cannot interchangeably substitute this sequence with off-the-shelf poly-arginine or Tat-derived peptides without risking loss of target engagement and functional selectivity.

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH: Differentiation from Analogs and Controls


Inhibition of Ethanol-Induced GlyR Potentiation

In whole-cell patch-clamp recordings from cultured spinal neurons, intracellular dialysis of 200 μM RQHc7 (RFRRKRR) reduced ethanol-induced (100 mM) potentiation of the glycine-evoked current from 47 ± 2% to 16 ± 4%, representing a 66% attenuation of the ethanol effect [1]. Under identical conditions, the control peptide RQHN—a fragment of the GlyR intracellular loop lacking the basic amino acid cluster—failed to inhibit ethanol potentiation; the ethanol-induced increase in the decay time constant remained at a magnitude similar to the no-peptide control [2]. The scrambled 17-mer peptide RQHsc (REKHRLKHRFKHRLRQR) likewise produced no significant inhibition of ethanol potentiation (51 ± 10% with ethanol alone vs. unchanged with RQHsc) [3].

Glycine receptor pharmacology Ethanol potentiation Gβγ signaling Electrophysiology

Target Selectivity: Gβγ-GIRK Channel Activation

When tested for effects on G protein-coupled inwardly rectifying potassium (GIRK) channels—a well-established Gβγ effector—intracellular RQHc7 (200 μM) did not inhibit Gβγ-mediated GIRK activation evoked by the GABA-B receptor agonist baclofen [1]. This contrasts with the 17-mer parent peptide RQH (RQHKELLRFRRKRRHHK), which reduced GIRK current to 24 ± 14% of control at the same concentration [2]. The data establish that the shorter 7-mer peptide (RFRRKRR) retains functional selectivity for the GlyR–Gβγ interface while sparing other Gβγ effectors, an advantageous profile not shared by the longer parental peptide.

Functional selectivity GIRK channel Off-target profiling Gβγ signaling

Gβγ Binding Inhibition in Pull-Down Assays

The 17-amino acid peptide RQH (RQHKELLRFRRKRRHHK), which contains the RFRRKRR sequence as its functional core, inhibited the in vitro binding of purified Gβγ to the GlyR intracellular loop to 57 ± 5% of control in glutathione S-transferase (GST) pull-down assays at micromolar concentrations (0.2–2 μM) [1]. Equivalent concentrations of the scrambled control peptide RQHsc (REKHRLKHRFKHRLRQR) were unable to alter Gβγ binding [2]. Furthermore, mutagenesis studies revealed that neutralization of basic residues within the RFRRKRR cluster reduced Gβγ binding to 21 ± 10% of control, confirming that the basic cluster is the primary binding determinant [1].

Protein-protein interaction GST pull-down Gβγ binding Biochemistry

Role of Basic Cluster in GlyR Membrane Topology

In a study of GlyR α1 subunit biogenesis, neutralization of one or more positively charged residues within the RFRRKRR basic cluster resulted in aberrant translocation of the M3-M4 cytoplasmic loop into the endoplasmic reticulum lumen—a complete inversion of the correct topology [1]. Crucially, neutralization of other charged residues located outside this specific cluster elsewhere in the M3-M4 loop did not cause this topological defect [2]. The phenotype could be rescued when two basic charges in the M2-M3 ectodomain were additionally neutralized, demonstrating that charge balance involving specifically the RFRRKRR cluster governs correct membrane integration of the M3 segment [1].

Membrane protein topology GlyR biogenesis Basic cluster determinant Endoplasmic reticulum translocation

Concentration-Dependent Inhibition and Binding Interface

RQHc7 displayed a concentration-dependent inhibition of ethanol potentiation of GlyR currents in both evoked and synaptic current recordings [1]. In silico docking and molecular dynamics simulations mapped the RQHc7 binding site to a region of approximately 350 Ų on the Gβγ dimer surface, specifically engaging aspartic acid residues 186, 228, and 246 [2]. This structurally defined interface is partially overlapping with but distinct from the binding sites of other Gβγ effectors (βARK, GIRK1), providing a molecular rationale for the observed functional selectivity [2]. The fragment of GlyR-IL lacking the basic amino acids showed no interaction with Gβγ in either experimental binding assays or docking simulations [1][2].

Concentration-response Molecular docking Binding interface Structure-activity relationship

H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH: Validated Research Applications


Ethanol-Induced GlyR Potentiation in Electrophysiology

Investigators using whole-cell or single-channel patch-clamp electrophysiology to study ethanol modulation of glycine receptors can employ H-Arg-Phe-Arg-Arg-Lys-Arg-Arg-OH (200 μM intracellular) as a validated, sequence-specific inhibitor that reduces ethanol potentiation from ~47% to ~16% (66% attenuation), while scrambled or basic cluster-deleted controls remain inert [1][2]. The peptide is dialyzed into the recorded neuron via the patch pipette, enabling direct intracellular delivery without membrane-permeabilization artifacts. This application is directly supported by quantitative electrophysiology data in cultured spinal neurons.

In Vitro Validation of Gβγ–GlyR Interaction Inhibitors

In GST pull-down screening campaigns seeking small molecules or peptidomimetics that disrupt the Gβγ–GlyR interaction, the RFRRKRR-containing peptide serves as a positive control reference inhibitor with a well-characterized binding signature: it reduces Gβγ binding to 57 ± 5% of control at low micromolar concentrations (0.2–2 μM) and binds a structurally defined ~350 Ų site on Gβγ (Asp186, Asp228, Asp246) [1][2]. The scrambled peptide RQHsc provides a matched negative control, enabling robust assay validation and hit triage.

Structure-Function Studies of Membrane Topology Determinants

Researchers investigating the role of basic amino acid clusters in the biogenesis and membrane integration of ligand-gated ion channels can use this synthetic peptide as a soluble reference for the critical RFRRKRR topology determinant of the GlyR α1 subunit. The evidence that neutralization of charges within this cluster—but not elsewhere in the M3-M4 loop—causes aberrant ER translocation provides a strong rationale for using the wild-type peptide sequence in competition, rescue, or peptide-membrane interaction studies [1].

Rational Design of Selective Gβγ Modulators

Medicinal chemistry and computational chemistry teams pursuing structure-based design of selective modulators of the Gβγ–GlyR interface can use the RFRRKRR peptide as a template, given that its binding mode has been mapped at atomic resolution and it functionally discriminates between the GlyR and GIRK effectors of Gβγ [1][2]. This selectivity profile—unlike the 17-mer parent peptide which also inhibits GIRK channels—makes the 7-mer sequence a superior lead scaffold for developing ethanol-antagonizing agents that do not disrupt physiological Gβγ signaling at other effectors.

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